molecular formula C16H14ClN3O2 B1607508 Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 245728-43-2

Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1607508
CAS No.: 245728-43-2
M. Wt: 315.75 g/mol
InChI Key: CSIMHLZSLGNDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the formula C16H14ClN3O2 and a molecular weight of 315.75 . It is used for research purposes and is not intended for human use .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and creation of new compounds. This process includes the addition of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C16H14ClN3O2 . Further analysis of its structure can be conducted using techniques such as IR spectra and NMR .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been shown to exhibit significant antiproliferative effects on cell lines, indicating their potential use in cancer treatment . The reaction mechanisms of these compounds are not yet fully understood, but they are believed to involve the inhibition of certain inflammatory mediators .


Physical And Chemical Properties Analysis

This compound is a light brown to brown crystalline powder . More detailed physical and chemical properties can be obtained through further analysis .

Scientific Research Applications

Nonlinear Optical Applications

The pyrimidine ring, integral to the structure of ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, has been highlighted for its significant presence in DNA and RNA as nitrogenous bases. Its relevance extends to the field of medicine and nonlinear optics (NLO), positioning heterocyclic aromatic compounds as crucial pharmacophores. A study investigated the NLO properties of phenyl pyrimidine derivatives through density functional theory (DFT) and time-dependent DFT (TDDFT), revealing their potential for optoelectronic high-tech applications due to their considerable NLO character, especially emphasizing the outstanding NLO activity of one of the derivatives for future technological use (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate and its derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The synthesis involved cyclocondensation and Michel-type addition reactions, leading to novel compounds that exhibited antibacterial, antifungal, and anti-inflammatory properties, underlining the compound's utility in pharmaceutical research for developing new therapeutic agents (A.S.Dongarwar et al., 2011).

Fluorescence Applications

The synthesis of ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, a monastrol analog, through the Biginelli reaction, and its alkylation with fluorescent coumarin scaffolds have demonstrated the compound's active fluorescence. This indicates its potential in developing fluorescent probes or materials with specific absorption and emission properties, useful in biochemical assays and materials science (Al-Masoudi et al., 2015).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized and investigated for its in vitro antioxidant activity and in vivo radioprotection property. The compound exhibited significant antioxidant activity and radioprotective effects in a Drosophila melanogaster model, suggesting its potential application in mitigating oxidative stress and enhancing radioprotection (Mohan et al., 2014).

Cytotoxic Activity

The synthesis of new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and their cytotoxic activity against various cancer cell lines has been explored. The study presents a comprehensive analysis of the compounds' structure-activity relationship, offering insights into their potential therapeutic applications in cancer treatment (Stolarczyk et al., 2018).

Future Directions

The future of research into Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and similar compounds lies in further understanding their synthesis, properties, and biological activities. This includes exploring their potential use in the treatment of diseases such as cancer and tuberculosis , as well as further investigating their structure-activity relationships . The development of new pyrimidines as anti-inflammatory agents is also a promising area of research .

Properties

IUPAC Name

ethyl 4-chloro-5-methyl-7-phenylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-10(2)12-14(17)18-9-19-15(12)20(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIMHLZSLGNDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C3=CC=CC=C3)N=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371322
Record name Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245728-43-2
Record name Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245728-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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